5-phenyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide
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Overview
Description
This compound is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom. Isoxazole derivatives have been studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure likely contains a phenyl group attached to the isoxazole ring, and a pyridin-2-yl-1H-imidazol-1-yl group attached via an ethyl linker. The exact structure would need to be confirmed with techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis
Isoxazole derivatives can undergo a variety of chemical reactions, including substitutions and additions, depending on the specific substituents present .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Factors such as solubility, melting point, and stability could be influenced by the presence of the phenyl, isoxazole, and pyridin-2-yl-1H-imidazol-1-yl groups .Scientific Research Applications
Synthesis and Chemical Properties
One-Pot Synthesis Approaches : A study details a one-pot synthesis method for imidazo[1,5-a]pyridines, starting from carboxylic acids and aminopyridines, which allows for the introduction of various substituents at specific positions. This method utilizes propane phosphoric acid anhydride in ethyl or n-butyl acetate at reflux, demonstrating a versatile approach to synthesizing complex compounds within this family (Crawforth & Paoletti, 2009).
Biological Applications
Antimycobacterial Activity : Novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have been synthesized and evaluated for their antimycobacterial activity. These compounds, particularly those with specific substituents, displayed considerable activity against both drug-sensitive and resistant Mycobacterium tuberculosis strains. This highlights the potential of such compounds in the development of new antimycobacterial agents (Lv et al., 2017).
Antiviral Activity : A series of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines were synthesized and evaluated as antiviral agents against human rhinovirus. This work demonstrates the potential of these compounds in the development of new treatments for viral infections (Hamdouchi et al., 1999).
Anticancer and Anti-inflammatory Properties : Research into pyrazolopyrimidine derivatives has shown that these compounds possess both anticancer and anti-5-lipoxygenase activities, indicating their potential as therapeutic agents in treating cancer and inflammation (Rahmouni et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-phenyl-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c26-20(17-14-18(27-24-17)15-6-2-1-3-7-15)23-11-13-25-12-10-22-19(25)16-8-4-5-9-21-16/h1-10,12,14H,11,13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGIJISAFLGOOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCN3C=CN=C3C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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